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Compound of Interest

Compound Name: 4-(Pyrazin-2-yl)benzoic acid

Cat. No.: B1312948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted

physicochemical characteristics of 4-(Pyrazin-2-yl)benzoic acid. Due to the limited availability

of direct experimental data for this specific compound, this document also includes detailed

experimental protocols for the determination of key physicochemical parameters, which are

crucial for applications in pharmaceutical and materials science research.

Core Physicochemical Data
The following tables summarize the available and predicted physicochemical data for 4-
(Pyrazin-2-yl)benzoic acid. It is important to note that where experimental values are not

available, predicted data from computational models are provided.

Table 1: General and Structural Information
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Property Value Source

IUPAC Name 4-(Pyrazin-2-yl)benzoic acid PubChem[1]

Molecular Formula C₁₁H₈N₂O₂ PubChem[1]

Molecular Weight 200.19 g/mol PubChem[1]

Canonical SMILES
C1=CC(=CC=C1C2=NC=CN=

C2)C(=O)O
PubChem[1]

InChI Key
DCCMRHMNLNXEDE-

UHFFFAOYSA-N
PubChem[1]

CAS Number 216060-23-0 -

Table 2: Predicted Physicochemical Properties

Property Predicted Value Prediction Tool/Source

Melting Point Not available -

Boiling Point Not available -

pKa (acidic) ~4-5
Estimated based on benzoic

acid and pyrazine pKa values

Aqueous Solubility Not available -

logP (Octanol-Water Partition

Coefficient)
1.87 XLogP3 (PubChem)

Note: The pKa is estimated based on the known pKa of benzoic acid (around 4.2) and the

electron-withdrawing nature of the pyrazine ring, which would be expected to slightly increase

the acidity of the carboxylic acid. Direct experimental measurement is recommended for

accurate determination.

Experimental Protocols for Physicochemical
Characterization
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Detailed methodologies for determining the key physicochemical properties of 4-(Pyrazin-2-
yl)benzoic acid are provided below. These protocols are standard methods widely used in the

characterization of organic compounds.

Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

Sample Preparation: A small amount of the crystalline 4-(Pyrazin-2-yl)benzoic acid is finely

ground and packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

Measurement:

A preliminary "fast run" is conducted by heating the sample at a rate of 5-10 °C per minute

to obtain an approximate melting range.

For an accurate measurement, a fresh sample is heated to about 20 °C below the

approximate melting point. The heating rate is then reduced to approximately 2 °C per

minute.

The temperature at which the first crystal melts and the temperature at which the last

crystal disappears are recorded as the melting point range.

Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Acid Dissociation Constant (pKa) Determination
The pKa value is essential for understanding the ionization state of the molecule at different pH

values, which influences its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

Solution Preparation: A standard solution of 4-(Pyrazin-2-yl)benzoic acid of known

concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and
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a co-solvent like methanol or DMSO to ensure solubility.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M

NaOH) at a constant temperature.

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter

and electrode as the titrant is added in small increments.

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is

determined from the pH at the half-equivalence point, where half of the acid has been

neutralized.

Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug development, affecting bioavailability and

formulation.

Methodology: Shake-Flask Method

Equilibration: An excess amount of solid 4-(Pyrazin-2-yl)benzoic acid is added to a known

volume of purified water (or a buffer of specific pH) in a sealed flask.

Shaking: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for

a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid

and the solution.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

solid from the saturated solution.

Quantification: The concentration of 4-(Pyrazin-2-yl)benzoic acid in the clear, saturated

aqueous phase is determined using a suitable analytical method, such as UV-Vis

spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of the lipophilicity of a compound, which is a key determinant of its

membrane permeability and pharmacokinetic properties.
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Methodology: Shake-Flask Method

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-

saturated with each other by vigorous mixing followed by separation.

Partitioning: A known amount of 4-(Pyrazin-2-yl)benzoic acid is dissolved in one of the

phases (usually the one in which it is more soluble). The two phases are then combined in a

separatory funnel and shaken vigorously for a set period to allow for partitioning of the

compound between the two immiscated layers.

Equilibration and Separation: The mixture is allowed to stand until the two phases have

completely separated.

Concentration Analysis: The concentration of the compound in each phase is determined

using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm

of this value.

Visualized Experimental Workflow
The following diagram illustrates the logical flow of experiments for the comprehensive

physicochemical characterization of a novel organic acid like 4-(Pyrazin-2-yl)benzoic acid.
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Physicochemical characterization workflow.

This guide provides a foundational understanding of the physicochemical properties of 4-
(Pyrazin-2-yl)benzoic acid and the experimental procedures required for their determination.

For researchers in drug discovery and development, accurate measurement of these

parameters is a critical step in assessing the potential of a new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1312948?utm_src=pdf-body-img
https://www.benchchem.com/product/b1312948?utm_src=pdf-body
https://www.benchchem.com/product/b1312948?utm_src=pdf-body
https://www.benchchem.com/product/b1312948?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 4-Pyrazin-2-ylbenzoic acid | C11H8N2O2 | CID 11458301 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physicochemical Profile of 4-(Pyrazin-2-yl)benzoic Acid:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312948#physicochemical-characteristics-of-4-
pyrazin-2-yl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/11458301
https://pubchem.ncbi.nlm.nih.gov/compound/11458301
https://www.benchchem.com/product/b1312948#physicochemical-characteristics-of-4-pyrazin-2-yl-benzoic-acid
https://www.benchchem.com/product/b1312948#physicochemical-characteristics-of-4-pyrazin-2-yl-benzoic-acid
https://www.benchchem.com/product/b1312948#physicochemical-characteristics-of-4-pyrazin-2-yl-benzoic-acid
https://www.benchchem.com/product/b1312948#physicochemical-characteristics-of-4-pyrazin-2-yl-benzoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1312948?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

